molecular formula C8H5BrN2O2 B1653458 (3-Bromo-2-nitrophenyl)acetonitrile CAS No. 185200-50-4

(3-Bromo-2-nitrophenyl)acetonitrile

Cat. No.: B1653458
CAS No.: 185200-50-4
M. Wt: 241.04
InChI Key: OMLBWKUPFVIBEF-UHFFFAOYSA-N
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Description

(3-Bromo-2-nitrophenyl)acetonitrile is an organic compound characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-nitrophenyl)acetonitrile typically involves the bromination of 2-nitrobenzyl cyanide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. A common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing side reactions and optimizing the overall production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of substituted phenylacetonitriles.

    Reduction: Formation of (3-Amino-2-nitrophenyl)acetonitrile.

    Oxidation: Formation of (3-Bromo-2-nitrophenyl)acetic acid.

Scientific Research Applications

Chemistry: (3-Bromo-2-nitrophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in the construction of complex molecular architectures.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies help in understanding the interaction of these compounds with biological targets.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to evaluate their efficacy and safety as potential drug candidates.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of materials with specific desired characteristics.

Comparison with Similar Compounds

  • (3-Bromo-4-nitrophenyl)acetonitrile
  • (4-Bromo-2-nitrophenyl)acetonitrile
  • (2-Bromo-3-nitrophenyl)acetonitrile

Comparison: While these compounds share similar structural features, the position of the bromine and nitro groups on the benzene ring can significantly influence their chemical reactivity and biological activity. (3-Bromo-2-nitrophenyl)acetonitrile is unique due to its specific substitution pattern, which affects its electronic distribution and steric interactions, making it distinct in its reactivity and applications.

Properties

IUPAC Name

2-(3-bromo-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLBWKUPFVIBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80774853
Record name (3-Bromo-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80774853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185200-50-4
Record name (3-Bromo-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80774853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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